molecular formula C27H22F5NO6 B2404909 Fmoc-O2Oc-OPfp CAS No. 1263044-39-8

Fmoc-O2Oc-OPfp

Cat. No.: B2404909
CAS No.: 1263044-39-8
M. Wt: 551.466
InChI Key: VUEHMGSPKAJWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-O2Oc-OPfp is a compound used in peptide synthesis, particularly in solid-phase peptide synthesis. The compound consists of a 9-fluorenylmethoxycarbonyl (Fmoc) group, an octanoyl (O2Oc) group, and a pentafluorophenyl (OPfp) ester. The Fmoc group is widely used for protecting amines in organic synthesis due to its stability under acidic conditions and easy removal under mildly basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O2Oc-OPfp typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Fmoc-O2Oc-OPfp undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Boc-O2Oc-OPfp: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.

    Cbz-O2Oc-OPfp: Uses carbobenzoxy (Cbz) as the protecting group.

Comparison:

Fmoc-O2Oc-OPfp stands out due to its compatibility with a wide range of reaction conditions and its efficiency in peptide synthesis .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEHMGSPKAJWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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